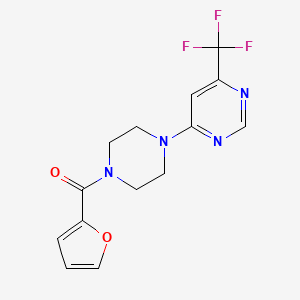
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 372.36 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins. Such modifications can significantly affect the pharmacological properties, leading to enhanced therapeutic effects or reduced side effects.
Antimicrobial Activity
Research has indicated that compounds featuring a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives with similar structures demonstrate moderate to significant efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, suggesting a promising potential for further development in antimicrobial therapies.
Anticancer Properties
Recent studies have explored the anticancer potential of similar piperazine derivatives. For example, compounds targeting poly (ADP-ribose) polymerase (PARP) have shown efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of new derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds were evaluated at concentrations ranging from 50 to 1600 µg/mL, with promising results indicating moderate-to-good antimicrobial activity across the board .
- Anticancer Mechanism : In a study focused on piperazine derivatives, compounds were tested for their ability to inhibit PARP1 catalytic activity. The results indicated that certain derivatives significantly inhibited PARP1 activity at low concentrations, enhancing the cleavage of PARP1 and increasing CASPASE 3/7 activity—important markers for apoptosis in cancer cells .
- In Silico Analysis : Computational studies have demonstrated that Furan derivatives interact favorably with target proteins involved in cancer progression. This suggests potential pathways for drug development aimed at enhancing selectivity and efficacy against cancer cells .
Propriétés
IUPAC Name |
furan-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)10-2-1-7-23-10/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISWAOQKQZZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













